![molecular formula C23H19ClN2O5 B251895 N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B251895.png)
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as BZ-423 and has been found to exhibit promising results in various preclinical studies.
Wirkmechanismus
BZ-423 works by targeting the mitochondrial F1FO-ATPase, which is a critical component of the energy production process in cells. By inhibiting this enzyme, BZ-423 induces cell death in certain types of cells, including immune cells and cancer cells.
Biochemical and physiological effects:
BZ-423 has been found to induce apoptosis (programmed cell death) in various cell types, including T cells, B cells, and cancer cells. It has also been shown to reduce inflammation and modulate the immune response in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BZ-423 in lab experiments is its specificity for targeting the mitochondrial F1FO-ATPase, which allows for precise control over the cellular effects of the compound. However, one limitation is that the compound may not be effective in all cell types and may require further optimization for specific applications.
Zukünftige Richtungen
There are several potential future directions for research on BZ-423, including:
1. Further optimization of the compound for specific therapeutic applications, such as autoimmune diseases or cancer.
2. Investigation of the compound's effects on other cellular processes and pathways.
3. Development of new analogs of BZ-423 with improved efficacy and specificity.
4. Exploration of the compound's potential as a tool for studying mitochondrial function and energy metabolism.
5. Evaluation of the compound's safety and toxicity in preclinical and clinical studies.
In conclusion, N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide is a promising compound with potential therapeutic applications in autoimmune diseases and cancer. Further research is needed to fully understand the compound's mechanism of action and optimize its use for specific applications.
Synthesemethoden
The synthesis of BZ-423 involves several steps, including the reaction of 2-chlorobenzoic acid with o-phenylenediamine to form 2-(2-chlorophenyl)benzoxazole. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride to form the final product, N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
BZ-423 has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. It has also been found to exhibit anti-inflammatory and anti-tumor properties.
Eigenschaften
Molekularformel |
C23H19ClN2O5 |
---|---|
Molekulargewicht |
438.9 g/mol |
IUPAC-Name |
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C23H19ClN2O5/c1-28-19-10-13(11-20(29-2)21(19)30-3)22(27)25-14-8-9-18-17(12-14)26-23(31-18)15-6-4-5-7-16(15)24/h4-12H,1-3H3,(H,25,27) |
InChI-Schlüssel |
AUDCPRZCCGPKAV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Cl |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.